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Compound of Interest

Compound Name: 4-Methylpyridazine

Cat. No.: B073047

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-
methylpyridazine and its derivatives in the synthesis of bioactive molecules. Pyridazine
scaffolds are of significant interest in medicinal chemistry due to their ability to modulate the
activity of various biological targets. These notes focus on the synthesis of kinase inhibitors,
providing a practical guide for researchers in drug discovery and development.

Introduction to 4-Methylpyridazine in Medicinal
Chemistry

4-Methylpyridazine is a versatile heterocyclic building block in the synthesis of
pharmaceuticals and agrochemicals.[1] Its unique nitrogen-containing ring structure can
enhance biological activity and improve the pharmacokinetic properties of synthesized
molecules. The pyridazine core is a key feature in numerous potent and selective inhibitors of
various enzymes, including kinases, which are critical targets in oncology and inflammatory
diseases.

Case Study: Synthesis of Pyridazine-Based ALK5
Inhibitors
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This section details the synthesis and biological activity of a series of 4,6-disubstituted
pyridazine derivatives as potent inhibitors of the Transforming Growth Factor-3 (TGF-3) Type 1
receptor kinase, also known as Activin-Like Kinase 5 (ALK5).[2] TGF-[3 signaling is a crucial
pathway in cell growth, differentiation, and immune response, and its dysregulation is
implicated in cancer and fibrosis.[2]

Biological Activity of Pyridazine-Based ALKS5 Inhibitors

The inhibitory potency of the synthesized pyridazine derivatives against the ALK5 receptor
kinase was evaluated. The data is presented in the table below, showcasing the structure-
activity relationship (SAR) for this series of compounds.

ALKS plCso (hA549
Compound ID R Group ALKS pKi

cells)
1A 3-pyridyl 6.0
1B 4-pyridyl 6.0
2A 2-amino-4-pyridyl 7.4 6.05
4 2-amino-4-pyridyl 7.4 6.05
5 3-amino-4-pyridyl 6.1
6 2-acetamido-4-pyridyl 5.4

Table 1: Biological
activity of synthesized
pyridazine-based
ALKS5 inhibitors.[2]

TGF-B/ALKS Signaling Pathway

The TGF-B signaling pathway is initiated by the binding of TGF-B to its type Il receptor (TGF-
BR2), which then recruits and phosphorylates the type | receptor, ALK5. Activated ALK5
subsequently phosphorylates its downstream targets, Smad2 and Smad3. These
phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to
regulate the transcription of target genes involved in various cellular processes.
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Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates
and the final pyridazine-based ALKS5 inhibitors, based on the methodologies reported in the
literature.[2][3]

General Synthetic Workflow

The synthesis of the target pyridazine-based ALKS5 inhibitors can be conceptualized as a multi-
step process starting from a suitably substituted pyridazine core. A generalized workflow is
depicted below.

Starting Materials

Intermediate Synthesis Final Product Synthesis
Aryl Boronic Acid
Intermediate Amination ALKS5 Inhibitor
Substituted
4-Chloropyridazine
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General Synthetic Workflow for Pyridazine-based ALK5 Inhibitors
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Synthesis of Intermediate 26a: 3-Chloro-5-(5-chloro-2-
fluorophenyl)pyridazine.[3]

Materials:

3,5-Dichloropyridazine (25a)

(5-Chloro-2-fluorophenyl)boronic acid

Cesium carbonate (Cs2C0O3)

Palladium(ll) acetate (Pd(OAC)2)

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

1,4-Dioxane/water (4:1)
Procedure:

¢ In a suitable vial, a mixture of 3,5-dichloropyridazine (100 mg, 0.67 mmol), (5-chloro-2-
fluorophenyl)boronic acid (117 mg, 0.67 mmol), and cesium carbonate (550 mg, 1.68 mmol)
in 1,4-dioxane/water (4:1, 5 mL) is degassed by bubbling with nitrogen.

o Palladium(ll) acetate (7.6 mg, 0.03 mmol) and dppf (19 mg, 0.03 mmol) are added to the
mixture.

e The vial is sealed and heated at 75 °C for 4 hours.
o After cooling, ethyl acetate is added, and the mixture is washed with brine.

e The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced
pressure.

e The crude product is purified by flash chromatography to afford the title compound.

Synthesis of Compound 4: N-(4-(6-(5-chloro-2-
fluorophenyl)pyridazin-4-yl)pyridin-2-yl)acetamide.[3]
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Materials:

Intermediate 26b (prepared similarly to 26a)

e tert-Butyl (4-bromopyridin-2-yl)carbamate

o Cesium carbonate (Cs2COs)

e Xantphos

o Palladium(ll) acetate (Pd(OAC)2)

e 1, 4-Dioxane

» Trifluoroacetic acid (TFA)

e Dichloromethane (DCM)

Procedure:

o Buchwald-Hartwig Amination: In a suitable vial, a mixture of intermediate 26b (200 mg, 0.89
mmol), tert-butyl (4-bromopyridin-2-yl)carbamate (305 mg, 1.12 mmol), and cesium
carbonate (586 mg, 1.79 mmol) in 1,4-dioxane (10 mL) is degassed by bubbling with
nitrogen.

e Xantphos (51.75 mg, 0.090 mmol) and palladium(ll) acetate (10.1 mg, 0.04 mmol) are
added.

e The vial is sealed and irradiated with microwaves at 105 °C for 1.5 hours.

» After cooling, ethyl acetate is added, and the mixture is washed with brine. The organic layer
is dried, filtered, and concentrated.

e Boc Deprotection: Trifluoroacetic acid (1.1 mL, 14.43 mmol) is added to a suspension of the
crude product from the previous step (0.480 mmol) in DCM (6 mL).

e The reaction mixture is stirred at room temperature for 3 hours.
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e The volatiles are removed under vacuum. The residue is purified by solid-phase extraction
(SCX) to afford the final compound 4.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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